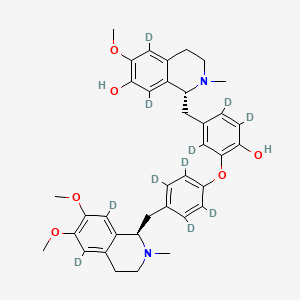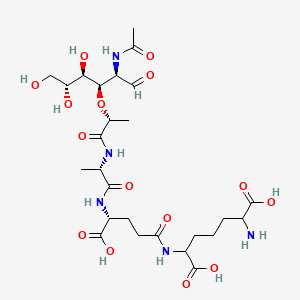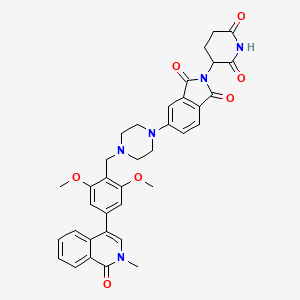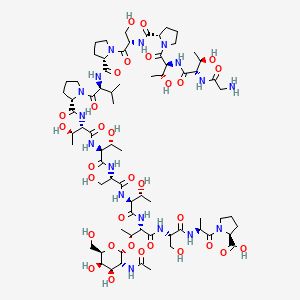![molecular formula C10H14N5O7P B15137947 [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of adenosine monophosphate (AMP), which plays a crucial role in various biochemical processes, including energy transfer and signal transduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves the phosphorylation of adenosine. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like hydroxide ions (OH-) for substitution reactions .
Major Products
The major products formed from these reactions include ADP, ATP, and various phosphorylated derivatives of adenosine .
Applications De Recherche Scientifique
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: Plays a crucial role in cellular energy transfer and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as a component in drug formulations.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through its role in energy transfer and signal transduction. It acts as a substrate for enzymes like adenylate kinase, which catalyzes the conversion of AMP to ADP and ATP. These reactions are essential for maintaining cellular energy homeostasis. The compound also interacts with various receptors and signaling pathways, influencing cellular processes such as metabolism, growth, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Diphosphate (ADP): Similar in structure but contains two phosphate groups.
Adenosine Triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Cytidine Monophosphate (CMP): Similar nucleotide but with cytosine as the base instead of adenine.
Uniqueness
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is unique due to its specific role in energy transfer and signal transduction. Its ability to participate in phosphorylation and dephosphorylation reactions makes it a critical component in various biochemical pathways .
Propriétés
Formule moléculaire |
C10H14N5O7P |
|---|---|
Poids moléculaire |
347.22 g/mol |
Nom IUPAC |
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1 |
Clé InChI |
LNQVTSROQXJCDD-PKJMTWSGSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)OP(=O)(O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)


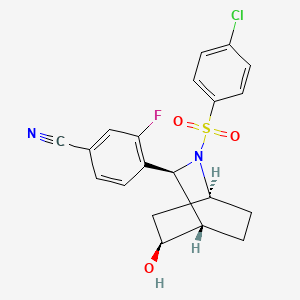
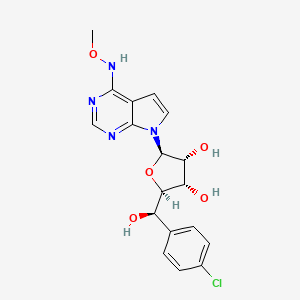
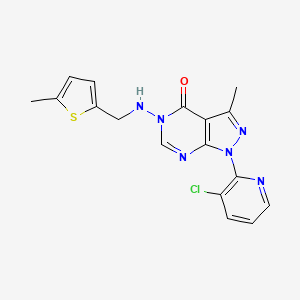
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
